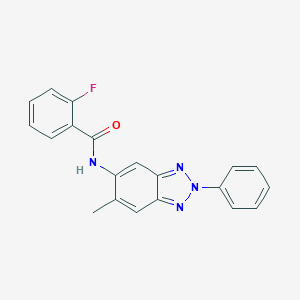![molecular formula C21H16N2O2S B251866 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, also known as BPTES, is a small molecule inhibitor that has been identified as a potential therapeutic target for cancer treatment. BPTES has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer metabolism. In
Mécanisme D'action
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is upregulated in many cancer cells, where it plays a critical role in providing energy and building blocks for tumor growth. By inhibiting glutaminase, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide disrupts cancer cell metabolism, leading to a decrease in ATP production and ultimately inducing cancer cell death.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. However, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide research. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, the combination of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide with other chemotherapeutic agents may have synergistic effects on cancer cell death. Finally, the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide as a diagnostic tool for cancer detection and monitoring may have potential in the future.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline, followed by the condensation of the resulting intermediate with phenoxyacetic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential as a cancer therapeutic agent. Several studies have demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide selectively inhibits the activity of glutaminase, leading to a decrease in the production of ATP and ultimately inducing cancer cell death. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and pancreatic cancer.
Propriétés
Formule moléculaire |
C21H16N2O2S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H16N2O2S/c24-20(14-25-17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)26-21/h1-13H,14H2,(H,22,24) |
Clé InChI |
PRVBUHYSNSQUAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)

![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide](/img/structure/B251798.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide](/img/structure/B251800.png)
![3-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251801.png)


![2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide](/img/structure/B251805.png)